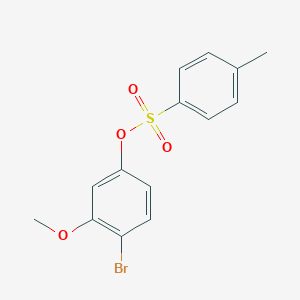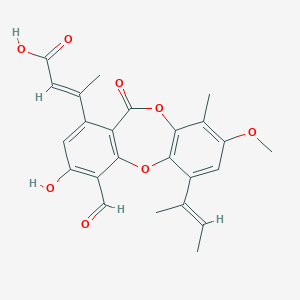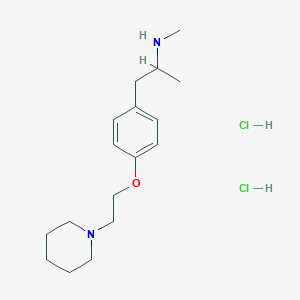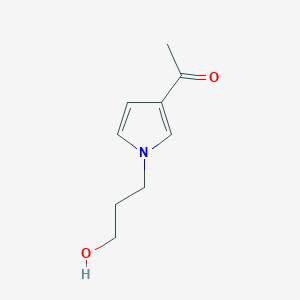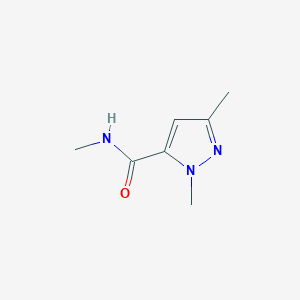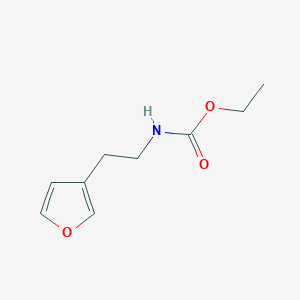
N,N-Dimethyl-p-toluidine
Overview
Description
N,N-Dimethyl-p-toluidine: is an organic compound with the chemical formula C₉H₁₃N . It is a derivative of p-toluidine, where the amino group is substituted with two methyl groups. This compound is commonly used in various industrial applications, including as a polymerization catalyst and an intermediate in the synthesis of other chemicals .
Mechanism of Action
Target of Action
N,N-Dimethyl-p-toluidine (DMPT) is a type of N-dialkylaminoaromatics It’s known that n-dialkylaminoaromatics are structurally alerting to dna reactivity , suggesting that DNA could be a potential target.
Mode of Action
It’s known that n-dialkylaminoaromatics, including dmpt, can cause dna damage . This suggests that DMPT might interact with DNA, possibly leading to mutations or other changes in the genetic material.
Biochemical Pathways
Given its potential to cause dna damage , it can be inferred that DMPT might interfere with DNA replication and transcription processes, potentially affecting various downstream cellular functions.
Pharmacokinetics
It’s known that dmpt is used as a polymerization catalyst in the production of polyesters, polyacrylates, and epoxy resins . This suggests that it might have good solubility and reactivity, which could influence its absorption and distribution in the body. More research is needed to fully understand the pharmacokinetics of DMPT.
Result of Action
DMPT has been found to cause DNA damage . This could lead to mutations and other genetic changes, potentially resulting in various cellular effects. For instance, it could affect cell division and growth, potentially leading to abnormal cell proliferation or cell death. It’s also worth noting that DMPT has been classified as a 2B carcinogen by the International Agency for Research on Cancer , indicating that it may have the potential to cause cancer.
Action Environment
The action of DMPT can be influenced by various environmental factors. For instance, it’s known that DMPT can neutralize acids in exothermic reactions to form salts plus water . This suggests that the pH of the environment could influence its reactivity. Furthermore, DMPT is harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment , indicating that its action and stability could be affected by environmental conditions. More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of DMPT.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethyl-p-toluidine can be synthesized by reacting p-toluidine with methanol and phosphorus oxychloride in an autoclave heated to 280°C for 3 hours . Another method involves refluxing p-toluidine with acetic anhydride for 3 hours, followed by fractional distillation under reduced pressure .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation and stored under appropriate conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dimethyl-p-toluidine undergoes oxidation reactions, leading to the formation of various products.
Substitution: This compound can participate in nucleophilic substitution reactions, particularly at the methyl groups attached to the nitrogen atom.
Dehydrogenation: this compound can undergo dehydrogenation, resulting in the loss of hydrogen atoms and the formation of a dehydrogenated product.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Dehydrogenation: High temperatures and catalysts are typically required for dehydrogenation reactions.
Major Products:
Oxidation: this compound N-oxide.
Substitution: Various substituted derivatives depending on the reagents used.
Dehydrogenation: Dehydrogenated this compound.
Scientific Research Applications
N,N-Dimethyl-p-toluidine is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
N,N-Dimethylaniline: Similar in structure but lacks the methyl group on the aromatic ring.
N,N-Diethylaniline: Contains ethyl groups instead of methyl groups on the nitrogen atom.
p-Toluidine: The parent compound, which lacks the dimethyl substitution on the amino group.
Uniqueness: N,N-Dimethyl-p-toluidine is unique due to the presence of both the methyl group on the aromatic ring and the dimethyl substitution on the amino group. This combination imparts distinct chemical properties, making it a valuable compound in various applications .
Properties
IUPAC Name |
N,N,4-trimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-8-4-6-9(7-5-8)10(2)3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVGXEWAOAAJEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N, Array | |
| Record name | N,N-DIMETHYL-P-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17431 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N,N-DIMETHYL-p-TOLUIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0456 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021832 | |
| Record name | N,N,4-Trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N,n-dimethyl-p-toluidine appears as a clear colorless liquid with an aromatic odor. Density 0.937 g / cm3 (Lancaster) and insoluble in water. Hence floats on water. Toxic by skin absorption and inhalation. May release toxic vapors when burned., Liquid, Clear colorless liquid with an aromatic odor. [CAMEO], YELLOW-BROWN VISCOUS (TECHNICAL-GRADE PRODUCT) LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | N,N-DIMETHYL-P-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17431 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzenamine, N,N,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethyl-p-toluidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2197 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N,N-DIMETHYL-p-TOLUIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0456 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
211 °C, 215 °C | |
| Record name | Dimethyl-4-toluidine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8202 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N,N-DIMETHYL-p-TOLUIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0456 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
76 °C (closed cup), 83 °C | |
| Record name | Dimethyl-4-toluidine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8202 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N,N-DIMETHYL-p-TOLUIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0456 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In water, 455 mg/L, In water, 650 mg/L at 37 °C, Miscible with ethanol, ethyl ether; soluble in carbon tetrachloride, Solubility in water, g/l at 37 °C: 0.65 (very slightly soluble) | |
| Record name | Dimethyl-4-toluidine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8202 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N,N-DIMETHYL-p-TOLUIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0456 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.9366 g/cu cm at 20 °C, Relative density (water = 1): 0.9 | |
| Record name | Dimethyl-4-toluidine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8202 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N,N-DIMETHYL-p-TOLUIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0456 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 4.7 | |
| Record name | N,N-DIMETHYL-p-TOLUIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0456 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.17 [mmHg], 0.178 mm Hg at 25 °C | |
| Record name | N,N-Dimethyl-p-toluidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2197 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Dimethyl-4-toluidine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8202 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear colorless liquid, Colorless to brown oil | |
CAS No. |
99-97-8 | |
| Record name | N,N-DIMETHYL-P-TOLUIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17431 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Dimethyl-p-toluidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl-4-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-p-toluidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1785 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, N,N,4-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N,4-Trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyl-p-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.551 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLTOLYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8XC5939VU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dimethyl-4-toluidine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8202 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | N,N-DIMETHYL-p-TOLUIDINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0456 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary toxicological concern associated with N,N-Dimethyl-p-toluidine?
A: DMPT exposure primarily leads to methemoglobinemia, a condition where the oxygen-carrying capacity of red blood cells is reduced. This is due to the oxidation of the heme moiety in hemoglobin.
Q2: What are the long-term effects of this compound exposure in rodent models?
A: Long-term exposure to DMPT in rats and mice led to toxic effects in the nasal cavity, spleen, and liver. Additionally, carcinogenic effects were observed in the liver, nasal cavity (rats), lung, and forestomach (mice).
Q3: What hematological changes are observed after exposure to DMPT?
A: DMPT exposure induces a macrocytic regenerative anemia, characterized by increased levels of methemoglobin, Heinz body formation, decreased hematocrit values, hemoglobin concentrations, and erythrocyte counts.
Q4: Can antioxidants mitigate the genotoxic effects of DMPT?
A: Yes, studies have shown that antioxidants like N-acetyl-L-cysteine (NAC), ascorbic acid, and α-tocopherol can reduce the genotoxic and cytotoxic effects of DMPT, potentially by mitigating oxidative stress.
Q5: Is there a risk of nitroethane poisoning from products containing this compound?
A: Yes, there have been cases of accidental ingestion of artificial fingernail removers containing nitroethane, which is sometimes confused with acetone-based removers. These incidents have resulted in methemoglobinemia and other toxicities, highlighting the importance of clear product labeling and storage.
Q6: How does this compound influence the setting time of acrylic bone cement?
A: DMPT acts as an accelerator in the polymerization of methyl methacrylate, a key component of bone cement. Increasing the concentration of DMPT generally leads to a faster setting time for the cement.
Q7: Can this compound be used to improve the low-temperature performance of repair materials?
A: Yes, research indicates that incorporating DMPT in methyl methacrylate-based repair materials allows for curing even at sub-zero temperatures (-25°C), making it suitable for applications in extreme environments.
Q8: How does the presence of this compound affect fiberglass-reinforced plastic soil surfacings?
A: DMPT, when used in a specific formulation with cumene hydroperoxide and Vanadium Ten-Cem, acts as a promoter and enhances the curing of fiberglass-reinforced plastic soil surfacings. This formulation improves strength properties, simplifies mixing, and improves pumping/spraying reliability.
Q9: What is the impact of this compound on the setting time and strength of calcia investment materials?
A: In calcia investments, used for casting titanium, DMPT influences the setting time depending on its ratio with benzoyl peroxide. The presence of sintering agents like calcium fluoride further impacts the compressive strength of these investments after heating.
Q10: How does this compound function as an accelerator in radical polymerization?
A: DMPT acts as a reducing agent in redox initiation systems for radical polymerization. It reacts with initiators like benzoyl peroxide to generate free radicals, accelerating the polymerization process. This property is utilized in various applications, including dental materials and bone cements.
Q11: What role does this compound play in the curing of fiberglass-reinforced plastic soil surfacings?
A: In conjunction with cumene hydroperoxide and Vanadium Ten-Cem, DMPT acts as a promoter in the curing process. It facilitates a reliable cure and allows for adjustable gel times across a range of temperatures, making it suitable for various environmental conditions.
Q12: How does the structure of this compound relate to its reactivity as a polymerization accelerator?
A: The presence of the dimethylamino group (-N(CH3)2) on the aromatic ring is crucial for DMPT's reactivity. This electron-donating group increases electron density on the ring, making it more susceptible to reactions with initiators like benzoyl peroxide.
Q13: Are there any structural analogs of this compound with different reactivity profiles?
A: Yes, 4-dimethylamino phenethyl alcohol (TDOH) is another accelerator used in bone cement curing. It has been shown to generate a higher concentration of radicals compared to DMPT, suggesting potentially faster curing times.
Q14: What analytical techniques are used to study the kinetics of this compound-mediated polymerization?
A: Techniques like electron spin resonance (ESR) spectroscopy are employed to monitor the generation and decay of free radicals during polymerization reactions involving DMPT. This provides insights into the mechanism and efficiency of the initiation process.
Q15: How is the metabolism of this compound studied?
A: Researchers employ radiolabeling techniques, administering [14C]DMPT to animals, followed by analysis of excreta and tissues for total radioactivity. This helps determine the absorption, distribution, metabolism, and excretion profile of DMPT.
Q16: How are the products of this compound reactions with electrophiles characterized?
A: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to determine the structure and molecular weight of products formed when DMPT reacts with electrophiles. This helps understand the regioselectivity and reaction mechanisms involved.
Q17: What is the molecular formula and weight of this compound?
A17: The molecular formula of this compound is C9H13N, and its molecular weight is 135.21 g/mol.
Q18: What spectroscopic techniques can be used to characterize this compound?
A18: Common techniques include:
Q19: Can you explain the charge-transfer properties of this compound?
A: DMPT acts as an electron donor and forms colored charge-transfer complexes with electron acceptors like methacrylate monomers containing phthalate groups. This property can be undesirable in certain applications where color change is not desired.
Q20: How does pressure affect the reaction rate of this compound with electron acceptors?
A: Studies have shown that increasing pressure significantly accelerates the rate of reaction between DMPT and electron acceptors like tetracyanoethylene and chloranil. This suggests a substantial increase in polarity during the reaction process.
Q21: Can this compound be used in the synthesis of heterocyclic compounds?
A: Yes, DMPT reacts with phosphorus(V) chlorides to form novel eight-membered heterocyclic systems, demonstrating its utility in synthesizing complex molecules.
Q22: What is the role of this compound in photopolymerization reactions?
A: DMPT acts as a reducing agent, often in conjunction with camphorquinone as a photoinitiator, in photopolymerization processes. These systems are widely used in applications like dental resins and biomaterials.
Q23: How is this compound used in the study of quantum tunneling?
A: Deep-UV laser ionization mass spectrometry studies on DMPT have revealed the formation of a unique dehydrogenation product. This product is believed to be a quantum tunneling tautomer, highlighting the importance of DMPT in understanding fundamental chemical phenomena.
Q24: Can this compound be used in hydrogen production?
A: Yes, DMPT has been successfully employed as a sacrificial electron donor in homogeneous photocatalytic systems for hydrogen production. These systems typically involve a ruthenium-based photosensitizer and a cobalt-based water reduction catalyst.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[(2-aminobenzoyl)amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B166327.png)
![2-Aminobicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B166329.png)

